molecular formula C17H16FNO B1325554 4-Azetidinomethyl-4'-fluorobenzophenone CAS No. 898756-55-3

4-Azetidinomethyl-4'-fluorobenzophenone

Cat. No.: B1325554
CAS No.: 898756-55-3
M. Wt: 269.31 g/mol
InChI Key: VVRPFCBYICYVGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-fluorobenzophenone typically involves the reaction of 4’-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

4’-Fluorobenzophenone+Azetidine4-Azetidinomethyl-4’-fluorobenzophenone\text{4'-Fluorobenzophenone} + \text{Azetidine} \rightarrow \text{4-Azetidinomethyl-4'-fluorobenzophenone} 4’-Fluorobenzophenone+Azetidine→4-Azetidinomethyl-4’-fluorobenzophenone

Industrial Production Methods

In industrial settings, the production of 4-Azetidinomethyl-4’-fluorobenzophenone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Azetidinomethyl-4’-fluorobenzophenone is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-fluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azetidinomethyl-4’-fluorobenzophenone is unique due to the specific positioning of the fluorine atom and the azetidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPFCBYICYVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642802
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-55-3
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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